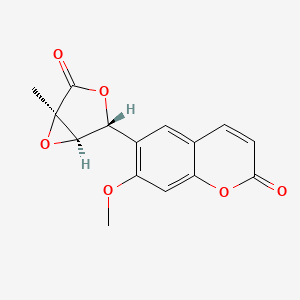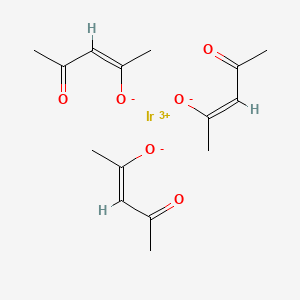![molecular formula C20H21N5O3S B7982166 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B7982166.png)
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide is a fascinating compound belonging to the bipyrazole family. This compound is notable for its unique chemical structure, featuring a phenyl group substituted with hydroxy and sulfonamide groups. Its complex chemical makeup offers diverse properties and a wide range of applications in fields like chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the Bipyrazole Core: : Starting from hydrazine derivatives and diketones, the bipyrazole core is synthesized through cyclization reactions.
Ethylation: : The bipyrazole core undergoes ethylation using ethyl halides in the presence of a base to introduce the ethyl group.
Hydroxy Substitution:
Sulfonamide Formation: : Finally, the sulfonamide group is introduced through the reaction of the compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In industrial settings, large-scale production of this compound involves optimized reaction conditions and the use of automated reactors. Key considerations include:
Temperature Control: : Precise temperature regulation to ensure optimal reaction rates.
Purity of Reactants: : High-purity starting materials to prevent impurities.
Efficient Separation Techniques: : Methods like chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring are possible, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation Products: : Corresponding quinones or carbonyl derivatives.
Reduction Products: : Amines or deoxygenated compounds.
Substitution Products: : Various substituted bipyrazole derivatives based on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for a wide range of derivatizations and functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in molecular biology.
Medicine
In the field of medicine, derivatives of this compound have shown promise as therapeutic agents. They exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring their use in drug discovery and development.
Industry
In industrial applications, this compound is employed in the development of advanced materials, including polymers and dyes. Its chemical stability and functional group versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide involves:
Molecular Targets: : Enzymes and receptors involved in inflammation, cell proliferation, and microbial activity.
Pathways Involved: : Inhibition of specific enzyme activities, interference with signaling pathways, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-pyrazole-3-yl]benzenesulfonamide: : This compound shares a similar core structure but lacks the second pyrazole ring.
4-[1'-ethyl-5-(3-methoxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Similar structure with a methoxy group instead of a hydroxy group on the phenyl ring.
4-[1'-ethyl-5-(3-chlorophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Another analog where the phenyl ring has a chlorine substituent.
Uniqueness
The uniqueness of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide lies in its dual bipyrazole rings and the presence of both hydroxy and sulfonamide functional groups. This combination imparts distinct chemical properties and biological activities, setting it apart from similar compounds.
Hope this dives deep enough into the realms of science and intrigue for you!
Eigenschaften
IUPAC Name |
4-[3-(1-ethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-2-24-13-15(12-22-24)20-11-19(14-4-3-5-17(26)10-14)23-25(20)16-6-8-18(9-7-16)29(21,27)28/h3-10,12-13,20,26H,2,11H2,1H3,(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDKUXRDAEYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7982142.png)



![1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982176.png)
![1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride](/img/structure/B7982184.png)
